lithium;2-methyl-1H-inden-1-ide
Overview
Description
Lithium;2-methyl-1H-inden-1-ide is a useful research compound. Its molecular formula is C10H9Li and its molecular weight is 136.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylindenyllithium is 136.08642872 g/mol and the complexity rating of the compound is 122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Application in Chemical Synthesis
2-Methylindenyllithium has been used in various chemical synthesis processes. For instance, it played a role in the study of how ring strain affects a ring when phenyl groups accumulate at neighboring carbon atoms, leading to the formation of diradicals (Wittig, 1980). This research focused on synthesizing hydrocarbons capable of diyl formation, using dicarboxylic esters and transforming them into glycols, where phenyllithium showed superior results in yield.
In Organic Chemistry Reactions
2-Methylindenyllithium has been involved in studies exploring the generation of certain anions and their reactions, such as the generation of 2-lithio-2-(methylthio)-1,3-benzodithioles and their application in synthesizing unsymmetrical hexathioorthooxalates (Brown et al., 1984). These compounds were difficult to prepare by traditional methods, indicating the versatility of 2-methylindenyllithium in facilitating novel chemical reactions.
In Studies of Carbenoid Rearrangement
Research has also been conducted on the carbenoid rearrangement of gem-dihalogenospiropentanes using methyllithium, where 2-methylindenyllithium variants played a role. This study outlined the scope and limitations of this skeletal rearrangement, contributing to our understanding of complex organic reactions (Sedenkova et al., 2010).
In Coordination Chemistry
The compound has been used in the synthesis and structural study of specific indenylruthenium complexes, demonstrating its utility in coordination chemistry and the synthesis of complex organometallic compounds (Baker et al., 2005).
Properties
IUPAC Name |
lithium;2-methyl-1H-inden-1-ide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9.Li/c1-8-6-9-4-2-3-5-10(9)7-8;/h2-7H,1H3;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWWFXGMQILNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC2=CC=CC=C2[CH-]1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Li | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510442 | |
Record name | Lithium 2-methyl-1H-inden-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56423-64-4 | |
Record name | Lithium 2-methyl-1H-inden-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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